![molecular formula C28H28N2O5 B4162384 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162384.png)
2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide
Overview
Description
2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide, also known as DMTQ, is a synthetic compound that has been studied for its potential therapeutic applications. DMTQ belongs to the family of quinolinecarboxamides and is structurally similar to other compounds such as quinpirole and ropinirole.
Mechanism of Action
The exact mechanism of action of 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual mechanism of action may contribute to its potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in Parkinson's disease. It has also been shown to decrease glutamate release in the prefrontal cortex, which may contribute to its potential antipsychotic effects in schizophrenia. Additionally, 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which may contribute to its potential antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide in lab experiments is its high potency and selectivity for dopamine D2 and D3 receptors, which allows for more specific targeting of these receptors. However, one limitation is its limited solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several potential future directions for the study of 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more potent and selective analogs of 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide and its potential therapeutic effects in various disorders.
Scientific Research Applications
2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various areas such as Parkinson's disease, schizophrenia, and depression. In Parkinson's disease, 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to have neuroprotective effects and improve motor function in animal models. In schizophrenia, 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide has been studied for its potential antipsychotic effects and has shown promising results in preclinical studies. In depression, 2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-quinolinecarboxamide has been studied for its potential antidepressant effects and has shown to improve depressive-like behavior in animal models.
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-17(18-10-12-26(34-4)27(14-18)35-5)29-28(31)21-16-24(30-23-9-7-6-8-20(21)23)22-15-19(32-2)11-13-25(22)33-3/h6-17H,1-5H3,(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZATWPBLHRHOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.